molecular formula C8H12ClN3O B2478995 5-chloro-N-isopropyl-1-methyl-1H-pyrazole-4-carboxamide CAS No. 648427-00-3

5-chloro-N-isopropyl-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2478995
CAS No.: 648427-00-3
M. Wt: 201.65
InChI Key: XIJZMYRMOZZHRL-UHFFFAOYSA-N
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Description

5-chloro-N-isopropyl-1-methyl-1H-pyrazole-4-carboxamide: is a heterocyclic compound featuring a pyrazole ring substituted with a chlorine atom, an isopropyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-isopropyl-1-methyl-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.

    Isopropylation: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

    Carboxamide formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with an amine, often using coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-isopropyl-1-methyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide due to its biological activity.

    Material Science: It can be used as a building block for the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-isopropyl-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
  • 5-chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide

Uniqueness

5-chloro-N-isopropyl-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, isopropyl group, and carboxamide group makes it a versatile compound for various applications.

Properties

IUPAC Name

5-chloro-1-methyl-N-propan-2-ylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-5(2)11-8(13)6-4-10-12(3)7(6)9/h4-5H,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJZMYRMOZZHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(N(N=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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